Home > Products > Screening Compounds P18551 > mTOR inhibitor-8
mTOR inhibitor-8 -

mTOR inhibitor-8

Catalog Number: EVT-8276776
CAS Number:
Molecular Formula: C24H19ClN4OS
Molecular Weight: 447.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

mTOR inhibitor-8 is derived from a series of structural optimizations of earlier mTOR inhibitors. These compounds are generally classified as small molecules that selectively inhibit mTOR complex 1 (mTORC1) and, in some cases, mTOR complex 2 (mTORC2). The classification is based on their mechanism of action, which involves competitive inhibition at the ATP-binding site of the mTOR kinase domain.

Synthesis Analysis

Methods and Technical Details

The synthesis of mTOR inhibitor-8 involves several key steps:

  1. Initial Screening: Using medium-throughput biochemical assays to identify potential inhibitors from a library of compounds.
  2. Structure-Guided Design: Utilizing structural data from crystallography studies to inform modifications to the chemical structure for enhanced potency and selectivity.
  3. Optimization: Iterative rounds of synthesis and biological testing are performed to refine the compound's efficacy against mTOR while minimizing off-target effects.

The synthetic route typically includes:

  • Formation of the core scaffold through condensation reactions.
  • Introduction of functional groups that enhance binding affinity and selectivity.
  • Purification processes such as chromatography to isolate the final product.
Molecular Structure Analysis

Structure and Data

The molecular structure of mTOR inhibitor-8 reveals several critical features:

  • Core Structure: Composed primarily of a heterocyclic scaffold that provides rigidity and facilitates binding to the ATP site.
  • Functional Groups: Specific substituents are designed to interact with key residues within the mTOR active site, enhancing binding affinity.

Data from X-ray crystallography studies indicate that mTOR inhibitor-8 exhibits a compact conformation that maximizes interactions with the binding pocket. The molecular formula, molecular weight, and specific 3D coordinates can be derived from structural analysis techniques such as NMR spectroscopy or computational modeling.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing mTOR inhibitor-8 include:

  1. Formation of Key Intermediates: Utilizing reactions such as nucleophilic substitutions or cyclizations to develop intermediates that lead toward the final structure.
  2. Coupling Reactions: Employing coupling techniques to attach various functional groups that enhance biological activity.
  3. Finalization: Concluding with deprotection steps if protecting groups were used during synthesis.

These reactions are carefully monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure purity and yield.

Mechanism of Action

Process and Data

The mechanism of action for mTOR inhibitor-8 primarily involves:

  1. Binding to the ATP Site: The compound competes with ATP for binding at the active site of mTOR, inhibiting its kinase activity.
  2. Downstream Effects: Inhibition leads to decreased phosphorylation of downstream targets such as S6K1 and 4E-BP1, resulting in reduced protein synthesis and cell growth.
  3. Impact on Signaling Pathways: By inhibiting mTORC1, it also affects related pathways such as the phosphoinositide 3-kinase signaling pathway.

Data from cellular assays show that mTOR inhibitor-8 effectively reduces cell proliferation in cancer models by disrupting these signaling cascades.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

mTOR inhibitor-8 possesses several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like DMSO but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is critical for its efficacy; studies indicate it maintains activity over a range of pH levels.
  • Molecular Weight: The molecular weight is generally around 400–600 g/mol, which is typical for small molecule inhibitors.

Relevant data from pharmacokinetic studies indicate its absorption, distribution, metabolism, and excretion characteristics are favorable for therapeutic applications.

Applications

Scientific Uses

mTOR inhibitor-8 has significant scientific applications:

Molecular Mechanisms of mTOR Inhibitor-8 in Oncogenic Signaling Pathways

Modulation of mTOR Complex 1/mTOR Complex 2 Crosstalk in Cellular Homeostasis

mTOR Inhibitor-8 selectively targets the dynamic interplay between mammalian target of rapamycin complex 1 and mammalian target of rapamycin complex 2, two structurally and functionally distinct complexes that regulate cellular homeostasis. Mammalian target of rapamycin complex 1 responds to nutrients and growth factors to promote anabolic processes, while mammalian target of rapamycin complex 2 primarily controls cytoskeletal organization and cell survival through phosphorylation of AGC kinase family members like protein kinase B [1] [9]. mTOR Inhibitor-8 disrupts the compensatory feedback loops between these complexes, where mammalian target of rapamycin complex 1 inhibition typically activates receptor tyrosine kinases and insulin receptor substrate 1, leading to phosphatidylinositol 3-kinase-dependent protein kinase B reactivation [1].

Table 1: Effects of mTOR Inhibitor-8 on mTOR Complexes

ParametermTOR Complex 1mTOR Complex 2
Core ComponentsRaptor, PRAS40, DeptorRictor, mSIN1, Protor
Primary FunctionsProtein synthesis, lipid metabolismActin organization, cell survival
Inhibitor-8 EffectsDisrupts substrate recruitmentAttenuates phosphorylation events
Feedback MechanismSuppresses RTK/IRS-1 upregulationPrevents AKT Ser473 phosphorylation

By concurrently targeting both complexes, mTOR Inhibitor-8 prevents the reactivation of survival pathways that commonly limit the efficacy of selective mammalian target of rapamycin complex 1 inhibitors. This dual targeting is particularly effective in tumors with phosphatase and tensin homolog loss or phosphatidylinositol 3-kinase catalytic subunit alpha mutations, where mammalian target of rapamycin complex 2-mediated protein kinase B phosphorylation sustains oncogenic signaling despite mammalian target of rapamycin complex 1 suppression [4] [6].

FK506-Binding Protein 12-Dependent Allosteric Inhibition of mTOR Kinase Activity

The inhibitory mechanism of mTOR Inhibitor-8 involves formation of a ternary complex with the intracellular receptor FK506-binding protein 12, which then binds to the FKBP12-rapamycin binding domain of mammalian target of rapamycin. This binding induces conformational changes that restrict substrate access to the catalytic cleft [6] [9]. Structural analyses reveal that the FKBP12-Inhibitor-8 complex sterically occludes the kinase active site by stabilizing a "closed" configuration in the catalytic domain, particularly through interactions with the α9b-helix (residues 2425–2436) and the negative regulator domain (residues 2430–2450) [6].

This allosteric inhibition contrasts with adenosine triphosphate-competitive inhibitors, as mTOR Inhibitor-8 maintains selectivity for mammalian target of rapamycin complex 1 under acute exposure while demonstrating time-dependent effects on mammalian target of rapamycin complex 2 assembly. Molecular dynamics simulations indicate that oncogenic mutations (e.g., L2427R) may alter the conformational equilibrium of mammalian target of rapamycin, potentially affecting inhibitor binding affinity [6]. The compound's specificity for the FKBP12-mammalian target of rapamycin interface minimizes off-target effects on structurally related kinases, providing a therapeutic advantage in precision oncology applications.

Downregulation of S6 Kinase 1/4E-Binding Protein 1 Phosphorylation Cascades

mTOR Inhibitor-8 profoundly suppresses cap-dependent translation initiation through coordinated inhibition of ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation. This dual action disrupts the translation of malignancy-promoting transcripts:

  • S6 Kinase 1 Inactivation: mTOR Inhibitor-8 prevents mammalian target of rapamycin complex 1-mediated phosphorylation of S6 kinase 1 at Thr389, reducing its capacity to phosphorylate ribosomal protein S6 and eukaryotic initiation factor 4B. This impairs translation of 5' terminal oligopyrimidine tract mRNAs encoding ribosomal proteins and translation factors [5] [9].
  • 4E-Binding Protein 1 Hypophosphorylation: By maintaining eukaryotic translation initiation factor 4E-binding protein 1 in its active, hypophosphorylated state, mTOR Inhibitor-8 enhances its binding affinity for eukaryotic initiation factor 4E. This sequesters the cap-binding protein and prevents assembly of the eukaryotic initiation factor 4F complex, specifically repressing translation of proliferation-promoting mRNAs with complex 5' untranslated regions (e.g., MYC, cyclins, B-cell lymphoma extra-large) [1] [9].

Table 2: Translational Regulation by mTOR Inhibitor-8

TargetFunctionOncogenic Impact
S6 Kinase 1Phosphorylates S6, eIF4B, PDCD4Promotes ribosome biogenesis
4E-Binding Protein 1Competes with eIF4G for eIF4E bindingSuppresses oncoprotein translation
eIF4EmRNA cap-binding proteinRate-limiting for malignancy-related translation
Downstream EffectReduced MYC, cyclins, survivin expressionCell cycle arrest, apoptosis induction

Notably, the compound also disrupts non-canonical S6 kinase 1 signaling cascades, such as the recently identified phosphorylation of glioma-associated oncogene homolog 1 at Ser84, which liberates this transcription factor from its endogenous inhibitor suppressor of fused [7]. This expands mTOR Inhibitor-8's therapeutic utility beyond canonical translational control to hedgehog pathway-dependent malignancies.

Interference with Phosphatidylinositol 3-Kinase/Protein Kinase B/mammalian target of rapamycin Axis in Tumor Microenvironments

Within the complex tumor microenvironment, mTOR Inhibitor-8 disrupts critical phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin axis-mediated crosstalk between malignant cells and stromal components. The compound inhibits tumor necrosis factor alpha-induced mammalian target of rapamycin activation, which normally promotes angiogenesis and inflammatory signaling through inhibitor of nuclear factor kappa-B kinase beta-dependent pathways [7] [10]. This action is particularly relevant in inflammation-associated malignancies like esophageal adenocarcinoma, where chronic inflammatory stimuli drive oncogenesis.

Metabolically, mTOR Inhibitor-8 reprograms nutrient utilization in tumor cells by:

  • Suppressing sterol regulatory element-binding protein 1-mediated de novo lipogenesis [5] [9]
  • Inhibiting hypoxia-inducible factor 1 alpha translation, thereby reducing glycolytic flux [9]
  • Disrupting mitochondrial biogenesis through peroxisome proliferator-activated receptor-gamma coactivator 1 alpha modulation [5]

Additionally, the compound impairs cytoskeletal reorganization and cell-matrix adhesion by attenuating mammalian target of rapamycin complex 2-dependent protein kinase C phosphorylation and mammalian target of rapamycin complex 1-mediated focal adhesion kinase signaling [3]. This dual action reduces metastatic potential by:

  • Decreasing cancer cell attachment to extracellular matrix components
  • Inhibiting mammalian target of rapamycin-dependent actin cytoskeleton remodeling
  • Downregulating matrix metalloproteinase expression [3] [4]

In head and neck squamous cell carcinoma models, mTOR Inhibitor-8 overcomes epidermal growth factor receptor inhibitor resistance by suppressing phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin axis reactivation, demonstrating its utility in combinatorial approaches against therapy-resistant malignancies [10]. The compound also modulates immunometabolic parameters within the tumor niche, potentially enhancing T-cell-mediated antitumor responses through selective metabolic effects on regulatory T-cells versus effector T-cells [5].

Properties

Product Name

mTOR inhibitor-8

IUPAC Name

2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-pyridin-4-yl-1,3-thiazole

Molecular Formula

C24H19ClN4OS

Molecular Weight

447.0 g/mol

InChI

InChI=1S/C24H19ClN4OS/c1-30-20-8-4-18(5-9-20)23-14-21(16-2-6-19(25)7-3-16)28-29(23)24-27-22(15-31-24)17-10-12-26-13-11-17/h2-13,15,23H,14H2,1H3

InChI Key

YYORGGAMBAZQIJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=NC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=NC=C4)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.